molecular formula C13H25N3O3 B7882152 [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B7882152
M. Wt: 271.36 g/mol
InChI Key: VEXJBOWGLMRAJQ-VIFPVBQESA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a synthetic organic compound often utilized in the fields of medicinal chemistry and pharmacology. Its unique structural composition allows it to interact with various biological pathways, making it a valuable tool for researchers and developers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multi-step organic synthesis:

  • Initial Formation of Piperidinyl Intermediate: Starting with a suitable piperidine derivative, a series of protection and deprotection steps are employed to introduce necessary functional groups.

  • Introduction of the Amino-Propionyl Group: This step involves the addition of the amino-propionyl group through amide bond formation, usually facilitated by coupling reagents like EDC or DCC.

  • Carbamate Formation: Finally, the carbamic acid tert-butyl ester is introduced using tert-butyl chloroformate (BOC2O) in the presence of a base, such as triethylamine, under controlled temperatures.

Industrial Production Methods

For industrial-scale production, similar reaction pathways are utilized but optimized for efficiency and yield:

  • Continuous Flow Synthesis: This technique allows for the synthesis of large quantities under controlled reaction conditions, reducing the risk of side reactions.

  • Optimized Catalysts and Solvents: The use of specific catalysts and solvent systems can enhance the reaction rate and yield while ensuring product purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation, where specific oxidizing agents like potassium permanganate can alter functional groups, modifying its activity.

  • Reduction: Common reducing agents, such as lithium aluminum hydride, can reduce this compound, impacting its functionality.

  • Substitution: Nucleophilic substitution reactions allow for the modification of this compound, providing derivatives with varied biological activities.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Lithium aluminum hydride in anhydrous conditions.

  • Substitution: Various nucleophiles under alkaline conditions, depending on the desired substitution product.

Major Products Formed

  • Oxidation Products: Specific oxidation states of the compound lead to the formation of different functional groups, possibly including aldehydes or carboxylic acids.

  • Reduction Products: Reduction typically yields amines or hydroxyl groups, altering the compound's functionality.

  • Substitution Products: Substituted derivatives can exhibit varied chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology

Biologically, this compound's ability to bind to specific proteins or enzymes makes it valuable in studying biological processes and pathways.

Medicine

Medicinally, it is investigated for its potential therapeutic effects, especially in targeting specific diseases or conditions.

Industry

In industrial applications, the compound is used in the synthesis of advanced materials or as a precursor in manufacturing pharmacologically active agents.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

The compound interacts with biological targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Molecular Targets and Pathways Involved

Typically, the compound targets specific enzymes or receptors, influencing pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other piperidine derivatives, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester exhibits unique structural features that provide specific binding affinities and activities.

List of Similar Compounds

  • [1-((S)-2-Amino-propionyl)-pyrrolidin-4-yl]-carbamic acid tert-butyl ester

  • [1-((S)-2-Amino-propionyl)-azetidin-4-yl]-carbamic acid tert-butyl ester

  • [1-((S)-2-Amino-propionyl)-morpholin-4-yl]-carbamic acid tert-butyl ester

This should provide a comprehensive understanding of this compound from its preparation to its applications and comparison with similar compounds. Got more brain-busting questions or anything else on your mind?

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-10(6-8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXJBOWGLMRAJQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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